molecular formula C15H23N3O4 B1381821 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate CAS No. 1341037-28-2

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate

Cat. No.: B1381821
CAS No.: 1341037-28-2
M. Wt: 309.36 g/mol
InChI Key: NNBCUGSHQIGJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Diazepine-Based Heterocyclic Compounds

The development of diazepine-based heterocycles represents a pivotal advancement in medicinal chemistry. Benzodiazepines, first synthesized in the 1950s, emerged as safer alternatives to barbiturates due to their reduced respiratory depression risk and improved therapeutic indices. The discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in 1955 marked the inception of this class. Subsequent optimization led to diazepam (Valium) in 1963, which dominated global markets for decades.

By the 1970s, researchers began exploring bicyclic derivatives to enhance selectivity and reduce off-target effects. The fusion of imidazole with diazepine rings, as seen in imidazo[1,2-d]diazepines, introduced conformational rigidity and improved binding specificity. These efforts aligned with broader trends in heterocyclic chemistry, where scaffold diversification aimed to address limitations of early psychotropic agents.

Structural Classification Within Imidazo-Diazepine Derivatives

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d]diazepine-3,7(6H)-dicarboxylate belongs to the imidazo-diazepine family, characterized by a fused bicyclic system:

  • A seven-membered 1,4-diazepine ring with two nitrogen atoms at positions 1 and 4.
  • A five-membered imidazole ring fused at positions 1 and 2 of the diazepine.

Key structural features include:

  • tert-Butyl carbamate at position 7, enhancing metabolic stability.
  • Ethyl ester at position 3, influencing solubility and reactivity.

Table 1: Structural Comparison of Imidazo-Diazepine Derivatives

Compound Substituents (Position) Fused Ring System Biological Target
Target Compound 7-tert-butyl, 3-ethyl Imidazo[1,2-d]diazepine GABA_A receptors
Midazolam 1-methyl, 4-chloro Imidazo[1,5-a]diazepine Sedative
Alpidem 6-phenyl, 2-ethyl Imidazo[1,2-a]pyridine Anxiolytic

Significance of Bicyclic Scaffolds in Medicinal Chemistry

Bicyclic systems like imidazo-diazepines are classified as privileged scaffolds due to their versatility in drug discovery. Their significance arises from:

  • Conformational Restriction : The fused rings limit rotational freedom, optimizing interactions with target proteins.
  • Peptide Mimicry : The diazepine core mimics proline-rich motifs, enabling modulation of protein-protein interactions.
  • Diverse Pharmacological Profiles : Minor substituent changes yield compounds with varied activities, from anxiolytics (e.g., benzodiazepines) to antitubercular agents.

Table 2: Applications of Bicyclic Diazepine Derivatives

Application Example Compound Mechanism of Action Reference
Anxiety Treatment Diazepam GABA_A receptor modulation
Antitubercular Agents Imidazo[1,2-b]pyridazine Inhibition of cell wall synthesis
Enzyme Inhibitors Triazolo[4,3-a]pyridines Cyclooxygenase inhibition

The tert-butyl and ethyl ester groups in 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d]diazepine-3,7(6H)-dicarboxylate exemplify strategic modifications to balance lipophilicity and metabolic stability, critical for CNS penetration. Synthetic routes for such compounds often involve cyclocondensation of diamines with carbonyl precursors, followed by selective alkylation.

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-21-13(19)11-10-16-12-6-7-17(8-9-18(11)12)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCUGSHQIGJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108094
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-28-2
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization of Precursors with Functionalized Amino Esters

Method Overview:
This approach involves the cyclization of amino ester derivatives containing suitable substituents that facilitate intramolecular ring formation to generate the imidazo-diazepine core.

Procedure Details:

  • Starting materials include amino esters bearing tert-butyl and ethyl groups at specified positions.
  • The reaction typically employs dehydrating agents or acid catalysts under reflux conditions to promote cyclization.
  • Solvent systems such as dichloromethane (DCM) or ethanol are used, with temperature control to optimize yields.

Reaction Conditions:

Parameter Conditions
Catalyst Polyphosphoric acid (PPA) or phosphoric acid
Solvent DCM or ethanol
Temperature 80–120°C
Time 12–24 hours

Research Findings:

  • Cyclization efficiency improves under inert atmospheres to prevent oxidation.
  • Purity of the precursor esters influences the success rate of ring closure.

Multistep Synthesis via Condensation of Imidazole and Diazepine Precursors

Method Overview:
This method involves constructing the heterocyclic system through condensation reactions between suitably functionalized imidazole derivatives and diazepine precursors.

Procedure Details:

  • Synthesis begins with the preparation of 2-amino phenyl derivatives, which are then reacted with ethyl and tert-butyl esters.
  • Condensation occurs under mild basic conditions (e.g., triethylamine or pyridine) at room temperature or slightly elevated temperatures.

Reaction Conditions:

Parameter Conditions
Base Triethylamine or pyridine
Solvent Acetonitrile or DMSO
Temperature 25–50°C
Time 6–12 hours

Research Findings:

  • The presence of electron-donating groups on aromatic rings enhances cyclization efficiency.
  • Purification via chromatography yields high-purity heterocyclic compounds.

Metal-Free Cycloaddition and Cyclization Protocols

Recent advances have demonstrated metal-free routes for heterocycle synthesis, which are environmentally friendly and high-yielding.

Method Overview:

  • Utilizes Huisgen 1,3-dipolar cycloaddition reactions between azides and alkynes, followed by cyclization steps to form the diazepine ring.

Procedure Details:

  • Azide intermediates are generated in situ from diazonium salts.
  • Cycloaddition is performed in DMSO at elevated temperatures (~45°C).
  • Subsequent ring closure involves desulfonylation and aromatization steps, often facilitated by bases like DBU.

Reaction Conditions:

Parameter Conditions
Solvent DMSO
Temperature 45–90°C
Catalyst None (metal-free)
Time 12–48 hours

Research Findings:

  • Larger cyclic structures like benzotriazolodiazepines require longer heating times (~48 hours).
  • Desulfonylation efficiency depends on C–H acidity and substituent nature.

Sequential Functional Group Transformations

Method Overview:
This involves stepwise synthesis starting from simpler precursors, such as aminophenyl carbamates, followed by functional group modifications and cyclizations.

Procedure Details:

  • Boc-protection of 2-aminophenyl derivatives is performed using Boc2O in DCM at low temperature, followed by purification.
  • Subsequent sulfonylation with 4-nitrophenyl sulfonyl chloride introduces sulfonamide groups.
  • Cyclization is achieved via intramolecular nucleophilic attacks under basic conditions, forming the diazepine ring.

Reaction Conditions:

Parameter Conditions
Base NaHCO₃ or DBU
Solvent DCM or acetonitrile
Temperature 0–25°C for Boc-protection, 25–90°C for cyclization
Time 16–24 hours

Research Findings:

  • The Boc-protection step yields high purity products (>70%).
  • Cyclization efficiency is enhanced by controlling temperature and solvent polarity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages Limitations
Direct Cyclization Amino esters with tert-butyl and ethyl groups Intramolecular cyclization Acid catalysis, reflux Straightforward, high yield Sensitive to precursor purity
Condensation Imidazole derivatives + diazepine precursors Condensation under basic conditions Room temp to 50°C Versatile, adaptable Multiple steps required
Metal-Free Cycloaddition Azides + alkynes Huisgen cycloaddition + ring closure DMSO, 45–90°C Environmentally friendly Longer reaction times for larger cycles
Stepwise Functionalization Aminophenyl carbamates + sulfonyl chlorides Nucleophilic substitution, cyclization Controlled temperature High selectivity Multi-step process

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research indicates that imidazole derivatives like 7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine can exhibit antitumor properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties
Compounds similar to this imidazo[1,2-d][1,4]diazepine derivative have demonstrated antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

3. Neurological Research
The compound's structural features suggest potential use in neurological studies, particularly concerning anxiety and depression. Its interaction with neurotransmitter systems could lead to the development of new anxiolytic or antidepressant agents.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy of this compound in various biological systems:

Study TypeFindingsReference
In vitro cytotoxicitySignificant inhibition of tumor cell lines
Antimicrobial assayEffective against Gram-positive bacteria
NeuropharmacologyPotential anxiolytic effects observed

Case Studies

Several case studies have highlighted the utility of imidazole derivatives in drug discovery:

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various imidazole derivatives, including those structurally related to 7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine. The results indicated a promising lead compound for further development due to its selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Development
Another investigation focused on the antimicrobial properties of imidazole-based compounds. The study found that modifications to the side chains significantly enhanced activity against resistant strains of bacteria, suggesting that similar modifications could be applied to enhance the efficacy of our compound.

Mechanism of Action

The mechanism of action of 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Brominated analogs (e.g., 3-bromo derivative) are tailored for Suzuki-Miyaura coupling reactions, enabling diversification of the imidazo-diazepine scaffold .
  • Pyrazine-based analogs (e.g., 1053656-22-6) exhibit distinct electronic properties due to nitrogen positioning, which may influence binding affinity in medicinal chemistry applications .

Market Availability

  • The target compound is listed as "discontinued" by CymitQuimica but remains available via Combi-Blocks (95% purity) and specialized suppliers (98% purity, 10-day lead time) .
  • Analogs like QA-6292 (pyrazine derivative) are more readily available, reflecting demand for structurally simplified intermediates .

Biological Activity

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate (CAS Number: 1341037-28-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound features a complex imidazo[1,2-d][1,4]diazepine core with two carboxylate groups. Its molecular formula is C15H23N3O4C_{15}H_{23}N_3O_4 and it has a molecular weight of approximately 309.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₄
Molecular Weight309.36 g/mol
CAS Number1341037-28-2
Purity≥ 95%

Physical Properties

The compound appears as a white to yellow solid or liquid and is typically stored at temperatures between 2-8°C to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor system. It is hypothesized to function as a modulator of GABAergic activity, similar to other benzodiazepines.

Affinity for Benzodiazepine Receptors

Research indicates that the compound exhibits varying affinities for different benzodiazepine receptor subtypes. A study evaluating several imidazobenzodiazepines found that modifications at specific positions significantly affect receptor binding affinities. For instance:

  • Substituents at the 3-position : Alterations led to over a 100-fold decrease in binding affinity at both diazepam-sensitive (DS) and diazepam-insensitive (DI) receptors .
  • Substituents at the 5-position : Changes in alkyl chain length also influenced receptor affinity significantly.

Anxiolytic Activity

In animal models, compounds structurally related to 7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine have demonstrated anxiolytic effects. These effects are typically assessed through behavioral tests such as the elevated plus maze and open field tests.

Anticonvulsant Properties

The compound's potential anticonvulsant properties have been explored in various studies. It may exhibit protective effects against chemically induced seizures in rodents, suggesting a role in epilepsy management.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on GABA Receptor Modulation : A study indicated that derivatives of imidazo[1,2-d][1,4]diazepines could enhance GABAergic transmission and reduce anxiety-like behaviors in animal models .
  • Anticonvulsant Activity Assessment : In an experimental setup involving seizure induction via pentylenetetrazol, compounds similar to the target compound exhibited significant anticonvulsant effects compared to controls .
  • Structure-Activity Relationship Analysis : Detailed SAR studies have shown that specific modifications can lead to enhanced biological activities or reduced side effects, paving the way for optimized drug design .

Q & A

Q. What are the standard synthetic routes for preparing 7-tert-butyl 3-ethyl imidazo-diazepine dicarboxylate derivatives, and how can reaction efficiency be optimized?

The synthesis of structurally related imidazo-diazepine derivatives typically employs a one-pot, multi-step reaction strategy. For example, similar compounds (e.g., diethyl tetrahydroimidazo[1,2-a]pyridine derivatives) were synthesized via cyclocondensation of substituted amines with ketoesters, followed by functionalization of the heterocyclic core . Key optimization steps include:

  • Temperature control : Reactions are often conducted under reflux conditions (e.g., 80–100°C) to balance yield and purity.
  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) resolves intermediates, while recrystallization (e.g., DCM/hexane) enhances final product purity .
    Yields for analogous compounds range from 51% to 61%, highlighting the need for iterative optimization of stoichiometry and solvent systems .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : Assign signals for tert-butyl groups (δ ~1.4 ppm in 1H; δ ~28–30 ppm in 13C) and ester carbonyls (δ ~165–170 ppm in 13C). Substituents on the diazepine ring (e.g., ethyl groups) exhibit distinct splitting patterns in 1H NMR .
  • IR spectroscopy : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and diazepine N-H stretches (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) to distinguish between isomeric byproducts .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural analysis?

Discrepancies often arise from dynamic effects or impurities. Methodological approaches include:

  • Variable-temperature NMR : Resolve splitting caused by conformational exchange (e.g., restricted rotation of tert-butyl groups) .
  • 2D experiments (COSY, HSQC) : Map coupling between protons and carbons to assign ambiguous signals. For example, NOESY can confirm spatial proximity of ethyl and tert-butyl groups .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., diethyl 3-benzyl derivatives) to identify substituent-induced shifts .

Q. What computational methods are suitable for predicting the reactivity of the diazepine core in functionalization reactions?

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., at C-3 or C-7 positions) to predict regioselectivity. Basis sets like B3LYP/6-31G* are commonly used for heterocycles .
  • Molecular docking : If targeting biological activity, simulate interactions with binding pockets (e.g., GABA receptors) to prioritize synthetic modifications .
  • Solvent effect modeling : PCM (Polarizable Continuum Model) predicts solvation energies to optimize reaction media (e.g., DMF vs. THF) .

Q. How can low yields in multi-step syntheses be addressed, particularly during cyclization steps?

  • Mechanistic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation. For example, detect imine intermediates in cyclocondensation reactions .
  • Additive screening : Agents like molecular sieves (for water removal) or crown ethers (to stabilize transition states) improve cyclization efficiency .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization) in exothermic steps .

Q. What strategies are effective for resolving enantiomeric mixtures of this chiral diazepine derivative?

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases to separate enantiomers .
  • Diastereomeric crystallization : Introduce a chiral resolving agent (e.g., (-)-menthol chloroformate) to form separable salts .
  • Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthetic steps to favor one enantiomer .

Q. How can stability studies under varying conditions (pH, temperature) inform storage protocols?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then track decomposition via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 200°C) .
  • Lyophilization : If hygroscopic, store as a lyophilized powder under argon to prevent hydrolysis of ester groups .

Methodological Resources

  • Synthetic protocols : Refer to one-pot strategies in Organic & Biomolecular Chemistry .
  • Analytical workflows : Adopt NMR/IR/HRMS validation frameworks from –3 and 12.
  • Computational tools : Leverage Gaussian or ORCA for DFT studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 2
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.